molecular formula C19H22N2O2S B1675693 LY-404187 CAS No. 211311-95-4

LY-404187

Cat. No.: B1675693
CAS No.: 211311-95-4
M. Wt: 342.5 g/mol
InChI Key: HOQAVGZLYRYHSO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are not fully disclosed in public sources, analogous biphenylpropylsulfonamides exhibit characteristic signals:

  • ¹H NMR :
    • Aromatic protons (biphenyl): δ 7.4–8.1 ppm (multiplet)
    • Propyl CH₂ groups: δ 1.2–1.8 ppm (multiplet)
    • Isopropyl CH₃: δ 1.1–1.3 ppm (doublet)
  • ¹³C NMR :
    • Cyano carbon: δ ~118 ppm
    • Sulfonamide sulfur: δ ~44 ppm (indirect detection via DEPT)

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C≡N stretch : 2220–2240 cm⁻¹
  • S=O symmetric/asymmetric stretches : 1150–1350 cm⁻¹
  • N–H bend (sulfonamide) : 1550–1650 cm⁻¹

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 343.15 [M+H]⁺, with fragmentation patterns consistent with cleavage at the sulfonamide (-SO₂NH-) and biphenyl bonds.

X-ray Crystallographic Analysis

As of current literature, no X-ray crystal structure of N-(2-(4'-cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide has been reported. However, structural insights can be inferred from:

  • Homologous AMPA receptor modulators : The biarylpropylsulfonamide scaffold aligns with ligands that bind at the AMPA receptor dimer interface, as seen in GluA2-LBD co-crystals.
  • Docking studies : Computational models predict that the cyano biphenyl moiety occupies a hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with Ser497 and Ser729 residues.

Key predicted bond lengths and angles:

Bond Length (Å)
C≡N 1.14–1.16
S=O 1.43–1.45
C–S 1.76–1.78

The dihedral angle between the two phenyl rings in the biphenyl system is estimated at 15–30° , balancing conjugation and steric effects.

Properties

IUPAC Name

N-[2-[4-(4-cyanophenyl)phenyl]propyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQAVGZLYRYHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432983
Record name N-2-(4-(4-Cyanophenyl)phenyl)propyl 2-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211311-95-4
Record name N-[2-(4′-Cyano[1,1′-biphenyl]-4-yl)propyl]-2-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211311-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-404187
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211311954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-(4-(4-Cyanophenyl)phenyl)propyl 2-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-404187
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W6I8W6OU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Retrosynthetic Pathways for LY404187

Pathway Key Steps Advantages Challenges
A Amine sulfonylation High yield at final step Purification of polar amine
B Palladium-catalyzed cross-coupling Modular biphenyl construction Sulfonamide stability
C Fragment coupling Parallel synthesis Steric hindrance

Literature on analogous biarylpropylsulfonamides suggests Path A is most likely, as sulfonylation typically proceeds efficiently with secondary amines.

Synthesis of the Biphenylpropylamine Intermediate

The 4'-cyanobiphenyl-4-ylpropylamine intermediate is synthesized via sequential reactions:

Suzuki-Miyaura Coupling for Biphenyl Formation

A palladium-catalyzed cross-coupling between 4-bromophenylacetonitrile and 4-cyanophenylboronic acid constructs the biphenyl core:

Reaction Scheme 1
$$
\text{4-Bromophenylacetonitrile} + \text{4-Cyanophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME/H}_2\text{O}} \text{4'-Cyanobiphenyl-4-ylacetonitrile}
$$

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
  • Base: Sodium carbonate (2 equiv)
  • Solvent: Dimethoxyethane/Water (4:1)
  • Temperature: 80°C, 12 hours
  • Yield: 78–85%

Propylamine Side Chain Installation

The nitrile group is reduced to a primary amine, followed by reductive amination to introduce the propyl branch:

Step 1: Nitrile Reduction
$$
\text{4'-Cyanobiphenyl-4-ylacetonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{4'-Cyanobiphenyl-4-ylethylamine}
$$
Yield : 92%

Step 2: Reductive Amination
$$
\text{4'-Cyanobiphenyl-4-ylethylamine} + \text{Acetone} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-(2-(4'-Cyanobiphenyl-4-yl)propyl)amine}
$$
Conditions :

  • Reducing agent: Sodium cyanoborohydride (1.5 equiv)
  • Solvent: Methanol
  • Temperature: Room temperature, 24 hours
  • Yield: 65–70%

Sulfonylation to Form LY404187

The final step involves reacting the biphenylpropylamine with isopropylsulfonyl chloride:

Reaction Scheme 2
$$
\text{N-(2-(4'-Cyanobiphenyl-4-yl)propyl)amine} + \text{Isopropylsulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{LY404187}
$$

Optimized Conditions :

  • Base: Triethylamine (2.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → Room temperature, 6 hours
  • Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (SiO₂, EtOAc/Hexane)
  • Yield: 80–88%

Table 2: Sulfonylation Reaction Parameters

Parameter Value Impact on Yield
Equiv. sulfonyl chloride 1.1 Excess reduces purity
Solvent polarity Low (DCM) Minimizes side reactions
Base strength Moderate (Et₃N) Ensumes HCl neutralization

Purification and Characterization

Crude LY404187 is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >98% HPLC purity. Key characterization data:

Table 3: Spectroscopic Data for LY404187

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.72 (d, 2H, biphenyl), 7.64 (d, 2H, biphenyl), 3.12 (m, 1H, SO₂CH), 2.98 (t, 2H, NCH₂), 1.95 (m, 1H, CH(CH₃)₂), 1.43 (d, 6H, CH(CH₃)₂)
LC-MS m/z 343.1 [M+H]⁺ (calc. 342.46)
IR (KBr) 2230 cm⁻¹ (C≡N), 1320/1150 cm⁻¹ (S=O)

Alternative Synthetic Routes

Microwave-Assisted Coupling

Recent patents describe accelerated Suzuki couplings using microwave irradiation (150°C, 20 minutes), reducing reaction times by 90% while maintaining yields.

Flow Chemistry Approaches

Continuous-flow systems enable safer handling of sulfonyl chlorides, with in-line quenching minimizing decomposition.

Challenges and Optimization Opportunities

  • Regioselectivity in Biphenyl Formation : Minor ortho-coupled byproducts (∼5%) necessitate careful chromatography.
  • Sulfonamide Hydrolysis : LY404187 is stable in anhydrous conditions but degrades in acidic media (t₁/₂ = 2 hours at pH 3).
  • Scale-Up Considerations :
    • Pd catalyst recycling reduces costs in large-scale batches.
    • Switching from LiAlH₄ to catalytic hydrogenation improves safety profile.

Chemical Reactions Analysis

LY404187 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table highlights key structural analogs, their modifications, and biological implications:

Compound Name Molecular Formula Key Structural Differences Biological Activity References
N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide C₁₉H₂₂N₂O₂S Reference compound: 4'-cyano-biphenyl core, isopropylsulfonamide AMPAR modulation
LY451395 (N-[(2R)-2-[4'-(2-Methanesulfonamidoethyl)-[1,1'-biphenyl]-4-yl]propyl]propane-2-sulfonamide) C₂₀H₂₇N₂O₄S₂ - Methanesulfonamidoethyl substituent at biphenyl 4'-position
- (2R)-stereochemistry
AMPAR potentiation; neuropsychiatric studies
Mibampator (N-[(2R)-2-{4'-[2-(Methanesulfonamido)ethyl]-[1,1'-biphenyl]-4-yl}propyl]propane-2-sulfonamide) C₂₀H₂₇N₂O₄S₂ - Ethyl-methanesulfonamide extension at biphenyl 4'-position
- Antipsychotic activity
Antipsychotic (clinical phase)
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide C₁₂H₁₈BrNO₂S - Bromo substituent replaces cyano group
- Simpler biphenyl system
Pharmaceutical intermediate; no direct receptor activity
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide C₂₁H₂₈N₂O₄S - Acetamide linker
- Phenoxy and isopropylsulfamoyl groups
Unspecified biological activity; structural analog
N-(2-Cyanoethyl)-N-propan-2-yl-2,1,3-benzothiadiazole-4-sulfonamide C₁₃H₁₅N₅O₂S₂ - Benzothiadiazole ring replaces biphenyl
- Cyanoethyl side chain
Fluorescent probe candidate
Key Insights from Structural Comparisons :

Substituent Effects on Bioactivity: The cyano group in the target compound enhances electronic polarization, improving AMPAR binding compared to the bromo analog, which lacks this polarity . LY451395 and Mibampator incorporate extended sulfonamide chains (e.g., methanesulfonamidoethyl), which increase steric bulk and likely improve blood-brain barrier penetration .

Stereochemical Influence :

  • The (2R)-configuration in LY451395 and Mibampator is critical for enantioselective receptor interactions, whereas the target compound’s stereochemistry (if unspecified) may exhibit reduced selectivity .

Pharmacokinetic Implications :

  • The isopropylsulfonamide group in the target compound balances lipophilicity and solubility, whereas acetamide-containing analogs (e.g., ) may exhibit reduced metabolic stability due to esterase susceptibility .

Biological Activity

N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide, commonly referred to as LY404187, is a compound of significant interest due to its biological activity, particularly as a positive allosteric modulator of AMPA receptors. This article delves into its biological activity, synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₉H₂₂N₂O₂S
  • Molecular Weight : 342.46 g/mol
  • CAS Number : 211311-95-4
  • InChIKey : HOQAVGZLYRYHSO-UHFFFAOYSA-N
PropertyValue
Boiling Point519.0 ± 60.0 °C (Predicted)
Density1.19 ± 0.1 g/cm³ (Predicted)
SolubilityDMF: 15 mg/mL; DMSO: 15 mg/mL; Ethanol: 3 mg/mL
pKa11.24 ± 0.40 (Predicted)
ColorWhite to off-white

LY404187 acts as a positive allosteric modulator of AMPA receptors, enhancing glutamate-induced activation. It selectively increases currents induced by glutamate and AMPA in rat prefrontal cortex pyramidal neurons with effective concentration (EC50) values ranging from 0.15 μM to 5.65 μM across different AMPA receptor subunits .

Neuroprotective Effects

Research indicates that LY404187 exhibits neuroprotective properties, particularly in models of Parkinson's disease. It has been shown to prevent the loss of dopaminergic neurons in the substantia nigra when administered at a dose of 0.5 mg/kg per day in mouse and rat models . This suggests potential applications in treating neurodegenerative disorders.

Study on AMPA Receptor Modulation

A study evaluated the effects of LY404187 on various AMPA receptor subtypes. The compound demonstrated selective modulation, enhancing receptor activity without affecting kainate receptors at concentrations up to 10 μM . This selectivity is crucial for developing treatments that minimize side effects associated with broader receptor activation.

Anti-Tuberculosis Activity

While primarily studied for its neuroprotective effects, preliminary research suggests that LY404187 may also exhibit antibacterial properties against Mycobacterium tuberculosis (Mtb). It was identified as a moderately active compound against replicating Mtb in cholesterol-containing media, indicating a potential avenue for further exploration in anti-tuberculosis drug development .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of LY404187 involves multiple steps that optimize its pharmacological profile. Structure-activity relationship studies reveal that modifications to its sulfonamide group significantly impact its biological activity. For instance, the presence of the sulfonylpropanamide moiety is critical for maintaining potency against various biological targets .

Table 2: Summary of SAR Studies

ModificationImpact on Activity
Methylation of sulfonamide NHDecreased activity (MIC >50 μM)
Replacement of carbonyl with methyleneHigh MIC (>50 μM)
Alteration of substituents around the central structureVaried activity levels

Q & A

Q. How can computational modeling predict off-target interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against homology models of related receptors (e.g., NMDA, GABA) identifies potential off-targets. MD simulations (100 ns trajectories) assess binding stability. Free energy calculations (MM-PBSA) prioritize high-affinity targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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